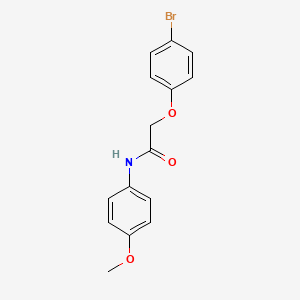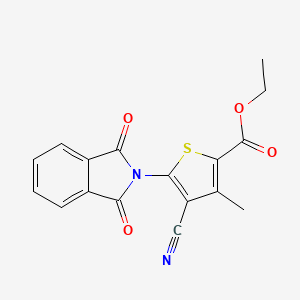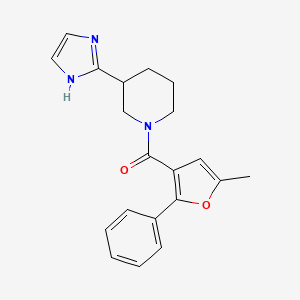![molecular formula C13H14N4O2S B5542529 N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide involves several steps, including acetylation, chloroacetylation, and reactions with acetic anhydride. A key step is the reaction of amino or hydrazino groups with acetyl chloride or other acetylating agents in solvents like dry benzene or ethanol, leading to various substituted acetamide derivatives (Wang et al., 2010), (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically performed using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the spatial arrangement and connectivity of atoms within the molecule. The presence of 1,2,4-triazole and acetamide groups has been confirmed through spectral data, including 1H NMR and IR (Liao et al., 2017).
Chemical Reactions and Properties
Compounds like N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide can undergo various chemical reactions, including condensation, cyclization, and acetylation, leading to the formation of diverse structures with potential biological activities. These reactions often involve intermediates such as thioacetamides and chloroacetamides (Mahyavanshi et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be determined through various analytical techniques. For instance, single-crystal X-ray diffraction is used to confirm the crystal structure, revealing how molecules are packed in the solid state and the types of interactions stabilizing the structure (Gouda et al., 2022).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemical species are crucial for understanding the behavior of these compounds in chemical reactions and potential applications. Techniques like DFT calculations and MEP surface analysis provide insights into the compound's chemical reactivity and interaction potential (Gouda et al., 2022).
Aplicaciones Científicas De Investigación
Anticancer Potential
- Compounds structurally related to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide have been synthesized and evaluated for their anticancer activity. For example, derivatives of 5-methyl-4-phenyl thiazole have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential for development as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- New thiazolidin-4-one derivatives, including those related to triazolyl thioacetamide structures, have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Baviskar et al., 2013).
Enzyme Inhibition
- Novel 1,2,4-triazole derivatives have been investigated for their cholinesterase inhibition capabilities, offering a potential therapeutic approach for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These studies highlight the versatility of triazole-containing compounds in medicinal chemistry (Riaz et al., 2020).
Green Chemistry Synthesis
- Research into eco-friendly synthesis methods for 1,2,3-triazoles using click chemistry demonstrates a commitment to sustainable practices in the production of potentially biologically active compounds. This approach not only yields new compounds for evaluation but also aligns with environmental preservation goals (Gondaliya & Kapadiya, 2021).
Propiedades
IUPAC Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-13(17-16-8)20-7-12(19)10-3-5-11(6-4-10)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBNBDLPHKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)